molecular formula C17H16BrNO3S B11704199 ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11704199
M. Wt: 394.3 g/mol
InChI Key: OPQYOTJDGJHCRL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based derivative synthesized via modifications of the parent compound, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The parent structure is typically prepared through the Gewald reaction, involving cyclopentanone, sulfur, ethyl cyanoacetate, and diethylamine in ethanol, yielding ~87% of the intermediate . The target compound introduces a 2-bromobenzoyl group to the amino moiety, enhancing steric bulk and electronic effects due to bromine’s electron-withdrawing nature. This modification is critical for biological activity, as seen in analogs targeting cancer and viral polymerases . The molecular formula is inferred as C₁₉H₁₇BrNO₃S, with a molecular weight of 443.3 g/mol.

Properties

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16BrNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20)

InChI Key

OPQYOTJDGJHCRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a scaffold for the development of new drugs with potential therapeutic effects:

  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. For instance, derivatives have been shown to enhance apoptosis in cancer cells through increased binding affinity to Bcl-2 proteins.
  • Antimicrobial Properties : The compound is being investigated for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for treating resistant infections.

Material Science

Thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). The electronic properties of thiophenes allow them to be incorporated into materials that exhibit favorable charge transport characteristics, essential for modern electronic devices.

Biological Studies

This compound can be used to study interactions between thiophene derivatives and biological targets such as enzymes and receptors. Its structural features facilitate investigations into how these compounds can modulate biological pathways.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various derivatives on Jurkat cells (a model for T-cell leukemia). It was found that compounds with similar structures exhibited significant apoptosis induction through the inhibition of Bcl-2 proteins. This suggests a promising pathway for developing anticancer therapeutics based on this scaffold.

Antimicrobial Screening

A high-throughput screening campaign assessed the ability of various thiophene derivatives to inhibit bacterial growth. Results indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent attached to the amino group of the cyclopenta[b]thiophene core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Molecular Weight (g/mol) Biological Activity/Application Key References
Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) 2-Bromobenzoyl 443.3 Anti-cancer (derivatives), molecular docking studies
Ethyl 2-[(5-bromo-2-thienyl)carbonyl]amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromo-2-thienyl 400.3 Not explicitly stated; structural analog
Ethyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Thienyl 337.4 Chelation studies, photochromic properties
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Fluorobenzoyl 359.4 Antiviral (influenza polymerase inhibition)
GLX351322 (Ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) Furan-piperazine 485.5 NOX4 inhibitor (IC₅₀ = 5 µM)
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoyl (biphenyl) 391.5 Not explicitly stated; bulky aromatic
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-(Diethylsulfamoyl)benzoyl 465.6 Potential enzyme inhibition (sulfonamide)

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups: Bromine (Target, ) and fluorine () enhance electrophilicity, improving binding to biological targets. The 2-bromophenyl group in the target compound may increase membrane permeability compared to smaller substituents. GLX351322’s NOX4 inhibition highlights how extended substituents enable interactions with enzyme pockets . Sulfonamide Moieties: The diethylsulfamoyl group () adds hydrogen-bonding capacity, useful in enzyme inhibition.

Synthetic Yields: The parent compound (ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is synthesized in 87% yield via the Gewald reaction . Derivatives with complex substituents (e.g., GLX351322) require multi-step syntheses, often with lower yields (e.g., 22% for a related Petasis reaction product ).

Biological Applications: Anti-Cancer: Derivatives of the target compound are studied for anti-cancer activity via molecular docking with kinases . Antiviral: The 2-fluorobenzoyl analog inhibits influenza polymerase assembly . Enzyme Inhibition: GLX351322 and sulfonamide-containing analogs target NADPH oxidase (NOX) and other enzymes .

Biological Activity

Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20BrNO6S. Its structure features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of a bromophenyl group contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological pathways:

  • Anticancer Activity : Studies suggest that similar compounds exhibit significant cytotoxicity against cancer cell lines by targeting antiapoptotic proteins such as Bcl-2. For instance, ethyl 2-amino-6-bromo-4H-chromene derivatives have shown increased binding affinity to Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds in this class are being investigated for their antimicrobial activities. The structural features, including the thiophene ring, enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity Data

The following table summarizes key findings from recent studies on related compounds:

Compound Biological Activity Target IC50 (μM) Study Reference
Ethyl 2-amino-6-bromo-4H-chromeneCytotoxicityBcl-2 proteins<1.0
This compoundAntimicrobialBacterial cell membranesNot specified
Ethyl 3-{[3-(4-bromophenyl)-2-furyl]}-carboxylateAnticancerVarious cancer lines<10.0

Case Studies

  • Cytotoxicity against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various derivatives on Jurkat cells (a model for T-cell leukemia), it was found that compounds with similar structures to this compound exhibited significant apoptosis induction through the inhibition of Bcl-2 proteins .
  • Antimicrobial Screening : A high-throughput screening campaign assessed the ability of various thiophene derivatives to inhibit bacterial growth. The results indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria, suggesting potential applications in treating resistant infections .

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